2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid chemical structure
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid chemical structure
The following technical guide details the chemical structure, synthesis, and application of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid , a specialized fluorinated building block used in advanced medicinal chemistry.
[1]
Executive Summary
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid (CAS: 1803581-01-2) is a highly functionalized aliphatic ether combining a lipophilic trifluoromethyl-cyclohexyl moiety with a hydrophilic carboxylic acid tail.[1][2] It serves as a critical bioisostere and pharmacophore scaffold in drug discovery, particularly for programs targeting nuclear receptors (e.g., PPAR agonists), metabolic enzymes, and GPCRs requiring a robust lipophilic anchor.
Its structural uniqueness lies in the geminal substitution at the C1 position of the cyclohexane ring, where a trifluoromethyl (
Structural Analysis & Physicochemical Properties[3][4]
Chemical Identity[4][5]
-
IUPAC Name : 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid[1]
-
Molecular Formula :
[1][2][3] -
Molecular Weight : 226.19 g/mol [1]
-
SMILES : OC(=O)COC1(CCCCC1)C(F)(F)F
Structural Logic & Electronic Effects
The compound features a "Head-Linker-Tail" architecture:
-
The Head (
-Cyclohexyl) : The group is strongly electron-withdrawing (inductive effect). It lowers the electron density on the adjacent ether oxygen, reducing its basicity and potential for oxidative degradation (e.g., by cytochrome P450s). The steric bulk of the group (Van der Waals radius similar to an isopropyl group) forces the cyclohexane ring into specific conformations, often locking the orientation of the attached ether chain. -
The Linker (Oxy-Acetic) : The ether oxygen acts as a hydrogen bond acceptor, while the methylene spacer (
) provides flexibility, allowing the carboxylic acid to orient effectively within a binding pocket. -
The Tail (Carboxylic Acid) : A classic polar handle (
) capable of forming salt bridges (e.g., with Arginine or Lysine residues) in protein active sites.
Quantitative Data Summary
| Property | Value (Predicted/Exp) | Significance |
| LogP | ~2.3 - 2.8 | Moderate lipophilicity; good membrane permeability. |
| pKa (Acid) | 3.65 ± 0.10 | Slightly more acidic than acetic acid due to the distal |
| tPSA | 46.53 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding. |
| H-Bond Acceptors | 3 | Fluorines are generally weak acceptors; Oxygen atoms dominate. |
Synthetic Pathways & Experimental Protocols
Synthesizing this compound presents a specific challenge: Nucleophilic substitution at a sterically hindered, electron-deficient tertiary alcohol. The precursor, 1-(trifluoromethyl)cyclohexanol, is a poor nucleophile due to the electron-withdrawing
Retrosynthetic Analysis
The most reliable route involves:
-
Nucleophilic Trifluoromethylation : Converting cyclohexanone to the tertiary alkoxide using the Ruppert-Prakash reagent (
). -
O-Alkylation (The Critical Step) : Reacting the hindered alkoxide with a bromoacetate electrophile.
-
Saponification : Hydrolyzing the ester to the free acid.
Diagram: Synthesis Workflow
Caption: Step-wise synthesis from cyclohexanone to the final fluorinated ether acid.
Detailed Experimental Protocol
Step 1: Preparation of 1-(Trifluoromethyl)cyclohexanol
-
Reagents : Cyclohexanone (1.0 eq),
(1.2 eq), TBAF (catalytic) or CsF, THF (anhydrous). -
Procedure :
-
Dissolve cyclohexanone in dry THF under Argon.
-
Cool to 0°C. Add
dropwise. -
Add catalytic TBAF (1.0 M in THF) slowly to initiate the reaction (exothermic).
-
Stir at RT for 2 hours.
-
Acidic workup (HCl) desilylates the intermediate to yield the free alcohol.
-
Note : The product is volatile; careful concentration is required.
-
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Reagents : 1-(Trifluoromethyl)cyclohexanol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Ethyl Bromoacetate (1.2 eq), DMF (dry).
-
Mechanism : The
group makes the hydroxyl proton more acidic ( ~10-11) but the oxygen less nucleophilic. Strong bases like NaH or KH are essential. -
Procedure :
-
Wash NaH with hexane to remove oil; suspend in dry DMF.
-
Add the fluorinated alcohol dropwise at 0°C. Evolution of
gas will be vigorous. -
Stir for 30 min at RT to ensure complete alkoxide formation.
-
Add Ethyl Bromoacetate dropwise.
-
Critical Step : Heat to 60-80°C for 4-12 hours. The steric bulk hinders the
attack; thermal energy is necessary. -
Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
-
Step 3: Ester Hydrolysis
-
Reagents : Ethyl ester intermediate, LiOH (
), THF/Water (3:1). -
Procedure :
-
Dissolve ester in THF/Water.
-
Add LiOH and stir at RT for 4 hours.
-
Acidify to pH 2 with 1N HCl.
-
Extract with DCM, dry over
, and concentrate to yield the white crystalline solid.
-
Medicinal Chemistry Applications
Metabolic Stability (The "Fluorine Shield")
In non-fluorinated analogs (e.g., 2-(cyclohexyloxy)acetic acid), the tertiary carbon at the ether linkage is susceptible to oxidative dealkylation. The introduction of the
-
Removes the abstractable hydrogen atom (blocking direct oxidation).
-
Sterically shields the ether oxygen from enzymatic approach.
-
Prevents
-elimination reactions due to the strength of the C-F bonds.
Pathway Diagram: Metabolic Blocking
Caption: The CF3 group prevents oxidative cleavage, significantly extending the compound's half-life.
Target Classes
This scaffold is particularly relevant for:
-
PPAR Agonists : Peroxisome Proliferator-Activated Receptors often require a lipophilic tail and an acidic headgroup (e.g., fibrates). The
group mimics the lipophilicity of natural ligands while improving oral stability. -
CRTH2 Antagonists : Used in asthma/allergy research; the motif mimics the PGD2 structure.
-
Glucokinase Activators : The steric bulk helps lock the active conformation in the allosteric site.
References
-
Chemical Identity & Availability : 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid (CAS 1803581-01-2).[1][2] PubChem & Commercial Suppliers. Available at:
-
Synthesis of Trifluoromethyl Alcohols : Prakash, G. K. S., & Krishnamurti, R. (1995). The Ruppert-Prakash Reagent. Organic Syntheses. Available at:
-
Alkylation of Hindered Alcohols : Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences. Available at:
-
Fluorine in Medicinal Chemistry : Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at:
Sources
- 1. 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic Acid_1803581-01-2_T900448_ãè±èæ ååç½ã [gjbzwz.com]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. 1803581-01-2|2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic Acid|2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic Acid|-范德生物科技公司 [bio-fount.com]
